molecular formula C14H30O6S B14806406 2,5,8,11,14,17-Hexaoxaicosane-20-thiol

2,5,8,11,14,17-Hexaoxaicosane-20-thiol

Cat. No.: B14806406
M. Wt: 326.45 g/mol
InChI Key: ZIZDOXWELDCTFU-UHFFFAOYSA-N
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Description

2,5,8,11,14,17-Hexaoxaicosane-20-thiol is a chemical compound with a unique structure characterized by multiple ether linkages and a terminal thiol group. This compound is part of the polyethylene glycol (PEG) family, which is known for its versatility in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,8,11,14,17-Hexaoxaicosane-20-thiol typically involves the reaction of polyethylene glycol with thiol-containing reagents. One common method is the reaction of polyethylene glycol with thioacetic acid, followed by hydrolysis to yield the thiol group. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like dichloromethane.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5,8,11,14,17-Hexaoxaicosane-20-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to yield the corresponding alcohol.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Alcohols.

    Substitution: Thioethers or thioesters.

Scientific Research Applications

2,5,8,11,14,17-Hexaoxaicosane-20-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the modification of biomolecules for improved solubility and stability.

    Medicine: Utilized in drug delivery systems to enhance the bioavailability of therapeutic agents.

    Industry: Applied in the production of surfactants, lubricants, and polymers.

Mechanism of Action

The mechanism of action of 2,5,8,11,14,17-Hexaoxaicosane-20-thiol involves its ability to form stable bonds with various molecular targets. The thiol group can form covalent bonds with metal ions, proteins, and other biomolecules, leading to changes in their structure and function. The ether linkages provide flexibility and solubility, allowing the compound to interact with a wide range of targets.

Comparison with Similar Compounds

Similar Compounds

  • 2,5,8,11,14,17,20-Heptaoxahenicosane
  • 2,5,8,11,14,17-Hexaoxaicosan-20-oic acid
  • 2,5,8,11,14,17,20-Heptaoxahenicosane

Uniqueness

2,5,8,11,14,17-Hexaoxaicosane-20-thiol is unique due to its terminal thiol group, which imparts distinct reactivity compared to other PEG derivatives. This thiol group allows for specific interactions with metal ions and proteins, making it valuable in applications requiring strong and stable bonding.

Properties

Molecular Formula

C14H30O6S

Molecular Weight

326.45 g/mol

IUPAC Name

3-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propane-1-thiol

InChI

InChI=1S/C14H30O6S/c1-15-4-5-17-8-9-19-12-13-20-11-10-18-7-6-16-3-2-14-21/h21H,2-14H2,1H3

InChI Key

ZIZDOXWELDCTFU-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCOCCOCCCS

Origin of Product

United States

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